molecular formula C10H13Cl2NO B12643039 1-(4-Chlorophenyl)-2-(dimethylamino)ethanone;hydrochloride CAS No. 2970-49-2

1-(4-Chlorophenyl)-2-(dimethylamino)ethanone;hydrochloride

Cat. No.: B12643039
CAS No.: 2970-49-2
M. Wt: 234.12 g/mol
InChI Key: JXFSRSPGUCFJED-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(dimethylamino)ethanone;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and dimethylamine.

    Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a reducing agent such as sodium borohydride.

    Formation of Ethanone: The intermediate product is then oxidized to form the ethanone structure.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.

    Catalysts: Employing catalysts to increase the reaction rate and yield.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(dimethylamino)ethanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(dimethylamino)ethanone;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(dimethylamino)ethanone;hydrochloride involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(methylamino)ethanone: Similar structure but with a methylamino group instead of a dimethylamino group.

    1-(4-Bromophenyl)-2-(dimethylamino)ethanone: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

1-(4-Chlorophenyl)-2-(dimethylamino)ethanone;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2970-49-2

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(dimethylamino)ethanone;hydrochloride

InChI

InChI=1S/C10H12ClNO.ClH/c1-12(2)7-10(13)8-3-5-9(11)6-4-8;/h3-6H,7H2,1-2H3;1H

InChI Key

JXFSRSPGUCFJED-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)C1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

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